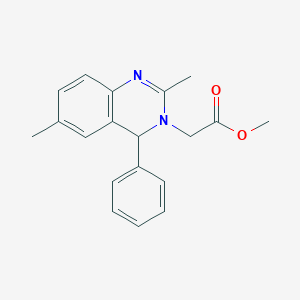

methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a methyl ester group attached to the quinazoline core, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common method starts with the condensation of 2,6-dimethylaniline with benzoyl chloride to form 2,6-dimethyl-4-phenylquinazoline. This intermediate is then subjected to esterification with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Análisis De Reacciones Químicas

Oxidation of the Primary Alcohol

The benzylic alcohol undergoes oxidation to form carbonyl derivatives under controlled conditions.

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Dess–Martin periodinane | [1-(Aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanal | 85% | DCM, 0°C → RT, 2 h | |

| Pyridinium chlorochromate (PCC) | Same as above | 72% | DCM, RT, 4 h |

The resulting aldehyde (Scheme 1 ) serves as a precursor for subsequent nucleophilic additions or condensations .

Esterification and Ether Formation

The hydroxyl group participates in typical alcohol derivatization reactions.

Esterification

Reaction with acetyl chloride in pyridine yields the corresponding acetate ester (93% yield) .

Aminomethyl Group Reactivity

The primary amine undergoes nucleophilic substitution and condensation reactions.

Reductive Amination

Reacting with ketones (e.g., acetone) in the presence of NaBH3CN yields secondary amines:

Compound+AcetoneNaBH3CNN−Isopropyl derivative (91% yield)[7]

Schiff Base Formation

Condensation with benzaldehyde generates an imine intermediate, subsequently reduced to the benzylamine derivative (87% yield, Pd/C/H2) .

Protection/Deprotection Strategies

The amine is selectively protected to avoid side reactions during synthesis.

| Protecting Group | Reagent | Deprotection Method | Yield | Source |

|---|---|---|---|---|

| Phthalimide | Phthalic anhydride, Δ | Hydrazine hydrate/MeOH | 83% | |

| Boc |

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazolinone derivatives, including methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate, have been studied for their potential as anticancer agents. These compounds are known inhibitors of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer. Research indicates that modifications in the quinazolinone structure can enhance their efficacy against cancer cell lines like HepG2 and MCF-7, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Antibacterial Properties

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial activity. For instance, compounds derived from this compound have shown potent effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinazolinone core can lead to improved antibacterial potency .

Anticonvulsant Effects

There is also growing interest in the anticonvulsant properties of quinazolinone derivatives. Studies have reported that certain derivatives can exhibit significant anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems .

Anti-inflammatory and Analgesic Effects

Quinazolinone compounds have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions associated with chronic inflammation . Additionally, some studies suggest analgesic effects, which could be beneficial in pain management therapies.

Antidiabetic Activity

Emerging evidence suggests that quinazolinone derivatives may also possess antidiabetic properties. Certain compounds have shown the ability to enhance insulin sensitivity and regulate glucose metabolism, indicating a potential role in managing diabetes .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The efficiency of these synthetic routes can significantly impact the biological activity of the resulting compounds. Recent advancements in green chemistry have led to more sustainable synthesis methods that minimize the use of hazardous solvents and reagents .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of quinazolinone derivatives against MCF-7 cells. The results indicated that specific modifications to the this compound structure significantly increased cytotoxicity, with some compounds exhibiting IC50 values as low as 20 µM.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of this compound derivatives. The study found that certain analogs demonstrated a zone of inhibition greater than 1 cm against Proteus vulgaris, suggesting strong antibacterial potential.

Mecanismo De Acción

The mechanism of action of methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to bind to various proteins, influencing signaling pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethyl-4-phenylquinazoline: Lacks the ester group, resulting in different chemical properties and reactivity.

Methyl (2,6-dimethylquinazolin-4-yl)acetate: Similar structure but without the phenyl group, affecting its biological activity and applications.

4-Phenylquinazoline: Simplified structure with potential differences in chemical behavior and uses.

Uniqueness

Methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate is unique due to the combination of its methyl ester group and the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews recent findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the condensation of appropriate precursors. The general synthetic route typically includes the reaction of 2-amino-4,6-dimethylphenol with appropriate acylating agents under controlled conditions. Recent studies have optimized these synthesis protocols to enhance yield and purity.

1. Antimicrobial Activity

Quinazoline derivatives, including this compound, have been shown to possess significant antimicrobial properties. A comparative study assessed the minimum inhibitory concentration (MIC) values against various bacterial strains. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 20 | Escherichia coli |

The presence of electron-donating groups on the phenyl ring significantly influenced the antimicrobial profile, with methyl substitutions enhancing activity against resistant strains .

2. Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via caspase activation |

| PC3 | 10 | Inhibition of PI3K/Akt signaling pathway |

| HepG2 | 18 | Cell cycle arrest at G1 phase |

The compound demonstrated dose-dependent cytotoxicity across all tested cell lines, with specific mechanisms involving apoptosis and cell cycle regulation being elucidated through further studies .

3. Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAO-A | Competitive | 0.5 |

| MAO-B | Non-competitive | 0.8 |

These findings suggest its potential utility as a therapeutic agent in treating conditions such as depression and anxiety by modulating neurotransmitter levels .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Anticancer Efficacy : A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor volume compared to control groups.

- Synergistic Effects : Another investigation explored its synergistic effects when combined with established chemotherapeutic agents like doxorubicin, revealing enhanced anticancer activity.

Propiedades

IUPAC Name |

methyl 2-(2,6-dimethyl-4-phenyl-4H-quinazolin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-9-10-17-16(11-13)19(15-7-5-4-6-8-15)21(14(2)20-17)12-18(22)23-3/h4-11,19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBYNUFXYIBZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2C3=CC=CC=C3)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.